
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom, an ethoxy group, and a sec-butyl group attached to the phenethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenethylamine derivative with sec-butyl halide in the presence of a base. The fluorine atom can be introduced via electrophilic fluorination, while the ethoxy group can be added through an etherification reaction using ethyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and sec-butyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially converting the compound into various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products:
- Oxidation can yield alcohols, ketones, or carboxylic acids.
- Reduction can produce various reduced derivatives of the compound.
- Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine can be used as a probe to study receptor interactions and signal transduction pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-4-fluorophenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-chlorophenethylamine
Uniqueness: The presence of the ethoxy group at the 2-position and the fluorine atom at the 5-position distinguishes beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine from its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Propiedades
Número CAS |
27778-82-1 |
|---|---|
Fórmula molecular |
C16H26FNO |
Peso molecular |
267.38 g/mol |
Nombre IUPAC |
2-(2-ethoxy-5-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)15(11-18(4)5)14-10-13(17)8-9-16(14)19-7-2/h8-10,12,15H,6-7,11H2,1-5H3 |
Clave InChI |
STXLVWICZNDMHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


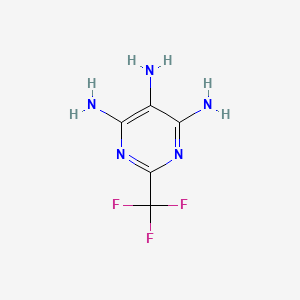
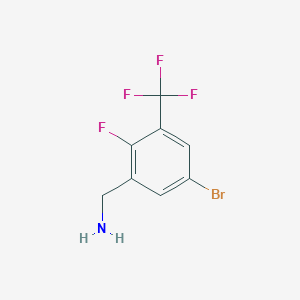

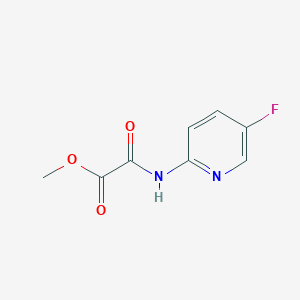
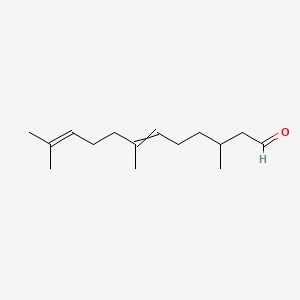
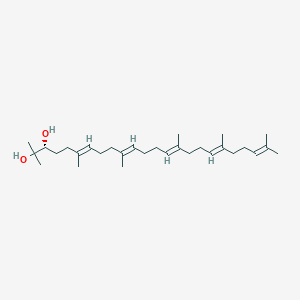

![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
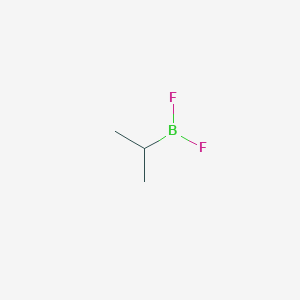

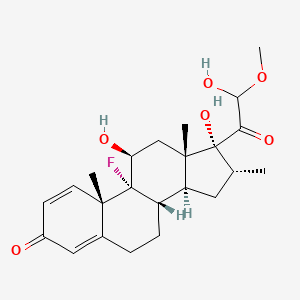
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)

